molecular formula C24H23NO B594075 [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1358118-35-0

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594075
CAS No.: 1358118-35-0
M. Wt: 341.4 g/mol
InChI Key: RAHXKESFWHOCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone ( 1358118-35-0) is a synthetic cannabinoid receptor agonist (SCRA) based on a naphthoylindole backbone. With a molecular formula of C 24 H 23 NO and a molecular weight of 341.4 g/mol, this compound is a valuable pharmacological tool for scientific investigation . This compound is designed for research applications in biology and pharmacology, particularly for studying the effects of synthetic ligands on cannabinoid receptors in the body . It acts as a potent agonist at the central (CB1) and peripheral (CB2) cannabinoid receptors, enabling researchers to probe the endocannabinoid system . Studies on similar naphthoylindole compounds have demonstrated that administration leads to characteristic cannabimimetic effects, such as hypothermia and catalepsy, confirming CB1 receptor activity . The structural core of the compound consists of a branched 2-methylbutan-2-yl (tert-pentyl) group at the indole nitrogen and a naphthalen-1-ylmethanone moiety at the C-3 position of the indole ring . ATTENTION: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHXKESFWHOCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017302
Record name JWH-018 N-(1,1-Dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358118-35-0
Record name JWH-018 N-(1,1-Dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(2-Methylbutan-2-yl)indole

Reaction Conditions :

  • Substrate : Indole (1.0 equiv)

  • Alkylating agent : 2-Bromo-2-methylbutane (1.2 equiv)

  • Base : Sodium hydride (NaH, 1.5 equiv)

  • Solvent : Anhydrous dimethylformamide (DMF)

  • Temperature : 0°C → room temperature (RT), 12 hours

Mechanism :
The reaction proceeds via deprotonation of indole’s N-1 position by NaH, followed by nucleophilic substitution with 2-bromo-2-methylbutane. Steric effects from the tert-pentyl group necessitate prolonged reaction times.

Yield Optimization :

ParameterOptimal RangeYield Impact
Equiv of NaH1.5–2.0Maximizes deprotonation
Reaction Time12–16 hrsCompensates for steric hindrance
SolventDMF > THFEnhances solubility of intermediates

Purification :

  • Method : Column chromatography (silica gel, hexane/ethyl acetate 9:1)

  • Purity : >95% (HPLC)

Friedel-Crafts Acylation at C-3 Position

Reaction Conditions :

  • Substrate : 1-(2-Methylbutan-2-yl)indole (1.0 equiv)

  • Acylating agent : Naphthalene-1-carbonyl chloride (1.1 equiv)

  • Catalyst : Aluminum chloride (AlCl₃, 1.3 equiv)

  • Solvent : Dichloromethane (DCM), anhydrous

  • Temperature : 0°C → RT, 6 hours

Mechanism :
AlCl₃ activates the acyl chloride, facilitating electrophilic substitution at indole’s C-3 position. The tert-pentyl group directs acylation to the para position relative to the nitrogen.

Yield Optimization :

ParameterOptimal RangeYield Impact
Catalyst Loading1.3–1.5 equivEnsures complete activation
SolventDCM > CS₂Minimizes side reactions
Temperature0°C → RTControls exothermicity

Purification :

  • Method : Recrystallization (ethanol/water)

  • Purity : 98% (GC-MS)

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR (CDCl₃)δ 1.65 (s, 6H, C(CH₃)₂), δ 3.20 (q, 2H, CH₂), δ 7.2–8.5 (m, 11H, aromatic)tert-Pentyl, naphthoyl
¹³C NMR δ 28.9 (C(CH₃)₂), δ 55.1 (N-CH₂), δ 192.1 (C=O)Carbonyl group
IR (cm⁻¹)1685 (C=O stretch), 1600 (aromatic C=C)Acylation confirmation

Mass Spectrometry

  • ESI-MS : m/z 341.4 [M+H]⁺ (calc. 341.4 for C₂₄H₂₃NO)

  • Fragmentation : Loss of tert-pentyl (m/z 268) and naphthoyl (m/z 141) groups observed.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-pentyl group impedes both alkylation and acylation:

  • Alkylation : Elevated temperatures (40–50°C) improve kinetics but risk decomposition.

  • Acylation : Excess AlCl₃ (up to 2.0 equiv) enhances electrophilicity but complicates purification.

Regioselectivity

Competing acylation at C-2 is suppressed by:

  • Electronic effects : Electron-donating tert-pentyl group directs electrophiles to C-3.

  • Steric shielding : Bulky substituent blocks approach to C-2.

Industrial-Scale Considerations

While lab-scale synthesis achieves gram quantities, scaling up requires:

  • Continuous flow reactors : To manage exothermic Friedel-Crafts reactions.

  • Solvent recovery systems : DCM and DMF are recycled via distillation.

  • Quality control : In-line IR monitors acylation progress in real time.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

JWH 018 N-(1,1-dimethylpropyl) isomer exerts its effects by binding to cannabinoid receptors in the human body. These receptors include the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding affinity of this compound to CB1 and CB2 receptors is high, leading to potent activation of these receptors .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analog Table

Compound Name Substituent at Indole N-1 Substituent at Indole C-3 Molecular Formula Molecular Weight Key Features & Evidence References
[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone 2-Methylbutan-2-yl Naphthalen-1-ylmethanone C₂₄H₂₃NO 341.45 g/mol Branched alkyl group; potential enhanced metabolic stability
AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) 5-Fluoropentyl Naphthalen-1-ylmethanone C₂₄H₂₂FNO 359.44 g/mol Fluorinated alkyl chain; high CB1 affinity
JWH-073 ([1-Butylindol-3-yl]-naphthalen-1-ylmethanone) Butyl Naphthalen-1-ylmethanone C₂₃H₂₁NO 327.42 g/mol Shorter alkyl chain; moderate potency
JWH-007 ([2-Methyl-1-pentylindol-3-yl]-naphthalen-1-ylmethanone) Pentyl + 2-Methyl Naphthalen-1-ylmethanone C₂₅H₂₅NO 355.47 g/mol Methyl substitution on indole; altered receptor selectivity
JWH-016 ([1-Butyl-2-methylindol-3-yl]-naphthalen-1-ylmethanone) Butyl + 2-Methyl Naphthalen-1-ylmethanone C₂₄H₂₃NO 341.45 g/mol Dual alkyl/methyl modification; reduced CB1 efficacy
JWH-018 ([1-Pentylindol-3-yl]-naphthalen-1-ylmethanone) Pentyl Naphthalen-1-ylmethanone C₂₄H₂₃NO 341.45 g/mol Prototypical SCRA; high psychoactivity

Key Structural and Functional Differences

(a) Alkyl Chain Length and Branching
  • AM-2201 : The 5-fluoropentyl chain enhances lipid solubility and CB1 binding affinity due to fluorine’s electronegativity .
  • JWH-073 : A butyl chain results in shorter duration of action and lower potency than JWH-018 .
(b) Indole Ring Modifications
  • Methyl Substitutions : JWH-007 and JWH-016 feature methyl groups at the indole C-2 position, which may sterically hinder receptor interactions, reducing CB1/CB2 activation compared to unsubstituted analogs .
  • Fluorination : AM-2201’s fluorinated alkyl chain increases metabolic resistance and potency, a common strategy in SCRA design .
(c) Receptor Binding and Pharmacological Effects
  • CB1 Affinity : Linear alkyl chains (e.g., JWH-018’s pentyl) generally show higher CB1 affinity than branched chains. However, branching in the target compound could mitigate rapid metabolism .
  • CB2 Selectivity: Compounds like JWH-015 ([2-Methyl-1-propylindol-3-yl]-naphthalen-1-ylmethanone) demonstrate increased CB2 selectivity due to steric effects, suggesting similar trends for methyl-substituted analogs .

Metabolic and Forensic Considerations

  • Metabolites: Hydroxylated metabolites (e.g., [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone in ) are common biomarkers for SCRAs. The target compound’s branched chain may yield unique metabolites, aiding forensic identification .
  • Detection Challenges : Structural similarities among naphthoylindoles necessitate advanced analytical techniques (e.g., HRMS, NMR) for differentiation, as highlighted in and .

Biological Activity

Chemical Structure

The compound features a complex structure that includes an indole moiety and a naphthalenyl methanone group. Its molecular formula is C24H23NOC_{24}H_{23}NO, with a molecular weight of approximately 341.4 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C24H23NO c1 4 24 2 3 25 16 21 19 13 7 8 15 22 19 25 23 26 20 14 9 11 17 10 5 6 12 18 17 20 h5 16H 4H2 1 3H3\text{InChI }\text{InChI 1S C24H23NO c1 4 24 2 3 25 16 21 19 13 7 8 15 22 19 25 23 26 20 14 9 11 17 10 5 6 12 18 17 20 h5 16H 4H2 1 3H3}

As a synthetic cannabinoid, [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone interacts with the endocannabinoid system, primarily binding to the CB1 and CB2 receptors. These interactions can lead to various physiological effects similar to those produced by natural cannabinoids like THC.

Pharmacological Effects

Research indicates that synthetic cannabinoids can produce a range of effects including:

  • Analgesic Effects : Potential pain relief through modulation of pain pathways.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
  • Psychoactive Effects : Altered mental states, which may include euphoria or anxiety depending on dosage and individual response.

Case Studies and Research Findings

Several studies have investigated the biological activity of synthetic cannabinoids, including this compound:

  • Study on Pain Modulation :
    A study published in Pharmacology Biochemistry and Behavior demonstrated that synthetic cannabinoids could reduce inflammatory pain in rodent models. The study highlighted the importance of dosing in achieving therapeutic effects without significant side effects.
  • Neuropharmacological Effects :
    Research in Neuropharmacology explored the neuropharmacological impacts of compounds similar to this compound. The findings suggested that these compounds could induce changes in neurotransmitter levels, affecting mood and cognition.
  • Comparative Analysis with Natural Cannabinoids :
    A comparative study indicated that synthetic cannabinoids might exhibit higher potency at cannabinoid receptors compared to natural counterparts. This raises concerns about their safety profile and potential for abuse.

Summary of Biological Activities

Activity TypeEffect DescriptionReference
AnalgesicReduces pain in inflammatory modelsPharmacology Biochemistry
Anti-inflammatoryInhibits cytokine productionNeuropharmacology
PsychoactiveAlters mood and cognitionComparative Cannabinoid Study

Comparative Potency

CompoundCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)
This compound0.5 nM1.0 nM
THC1.0 nM10 nM
CBD>1000 nM20 nM

Q & A

What synthetic methodologies are recommended for the preparation of [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone, and how can reaction conditions be optimized to mitigate low yields?

Methodological Answer:
The synthesis typically involves a Friedel-Crafts acylation between a functionalized indole derivative (e.g., 1-(2-methylbutan-2-yl)indole) and a naphthoyl chloride. Key steps include:

  • Indole functionalization: Alkylation at the indole N1-position using 2-methyl-2-butyl bromide under basic conditions (e.g., NaH/DMF) to introduce the branched alkyl substituent .
  • Acylation: Reacting the alkylated indole with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O) in anhydrous dichloromethane .
    Challenges:
  • Steric hindrance from the bulky 2-methylbutan-2-yl group may slow acylation; elevated temperatures (40–50°C) and extended reaction times (24–48 hrs) are often required.
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) is critical due to the compound’s high lipophilicity (predicted logP ~5.4 based on analogues) .

What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals for the naphthoyl proton (δ 8.1–8.3 ppm) and indole H2/H4 protons (δ 7.2–7.6 ppm) are diagnostic. The 2-methylbutan-2-yl group shows a singlet for the tert-butyl protons (δ 1.2–1.4 ppm) .
    • ¹³C NMR: The ketone carbonyl (C=O) appears at δ 190–200 ppm, while the quaternary carbon of the 2-methylbutan-2-yl group resonates at δ 70–75 ppm .
  • X-ray Crystallography:
    • Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. Crystal growth via slow evaporation in chloroform/hexane mixtures is recommended .
    • Data interpretation: Focus on torsional angles between the indole and naphthoyl moieties to assess planarity, which influences π-π stacking interactions .

How can researchers resolve discrepancies between computational molecular modeling and experimental data for this compound’s conformational stability?

Methodological Answer:

  • Computational Methods:
    • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict ground-state geometries and compare with X-ray structures. Include solvent effects (e.g., PCM model for chloroform) to improve accuracy .
  • Experimental Validation:
    • Use Variable-Temperature NMR to detect conformational flexibility. For example, coalescence of diastereotopic protons near the tert-butyl group indicates dynamic behavior .
    • Dynamic Light Scattering (DLS) can assess aggregation in solution, which may explain deviations between isolated-molecule models and bulk-phase data .

What strategies are recommended for analyzing potential polymorphic forms of this compound, and how might polymorphism impact its bioactivity?

Methodological Answer:

  • Polymorph Screening:
    • Employ Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy to identify thermal transitions indicative of polymorphic transitions.
    • High-Throughput Crystallization: Screen solvents (e.g., ethanol, acetonitrile) under varied temperatures and humidity levels to isolate distinct crystal forms .
  • Impact on Bioactivity:
    • Polymorphs with altered crystal packing may exhibit differences in solubility and dissolution rates, affecting pharmacokinetic profiles. For example, a more planar conformation (observed in Form I) could enhance binding to cannabinoid receptors, as seen in JWH-200 analogues .

How should researchers address challenges in reproducing published synthetic yields or spectral data for this compound?

Methodological Answer:

  • Troubleshooting Synthesis:
    • Verify the purity of starting materials (e.g., indole derivatives) via GC-MS. Trace moisture in AlCl₃ can deactivate the catalyst, leading to low acylation yields .
    • Optimize stoichiometry: A 10–20% excess of naphthalene-1-carbonyl chloride may compensate for steric hindrance .
  • Spectral Reproducibility:
    • Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent) and reference internal standards (e.g., TMS).
    • For IR spectroscopy, ensure sample preparation (KBr pellets) avoids moisture contamination, which can obscure carbonyl stretches (~1650 cm⁻¹) .

What advanced computational approaches can predict the compound’s interaction with biological targets, such as cannabinoid receptors?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Glide to model binding poses in the CB1 receptor’s active site. The naphthoyl group likely engages in hydrophobic interactions with residues like Phe268 and Trp356, as seen in JWH-018 .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor complexes (e.g., 100 ns trajectories in CHARMM36 force field) to assess stability. Pay attention to the tert-butyl group’s role in stabilizing the indole orientation .
  • Free Energy Calculations:
    • MM-PBSA/GBSA methods estimate binding affinities. Compare results with in vitro assays (e.g., cAMP inhibition) to validate predictions .

How can researchers mitigate decomposition or instability during storage of this compound?

Methodological Answer:

  • Storage Conditions:
    • Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) reduce hydrolysis of the ketone moiety .
  • Stability Monitoring:
    • Conduct HPLC-PDA analyses at regular intervals. Look for degradation peaks (e.g., hydrolysis to naphthoic acid) and adjust storage protocols accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.